molecular formula C17H18N4O2S B2640105 5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile CAS No. 2093668-80-3

5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile

Cat. No. B2640105
M. Wt: 342.42
InChI Key: ZZZNWJQVAQWZSD-UHFFFAOYSA-N
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Description

5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile is a chemical compound with the following properties:



  • Synonyms : 1,3-Dimethyl-2-oxohexahydropyrimidine, N,N′-Dimethylpropylene urea, DMPU

  • Empirical Formula : C6H12N2O

  • CAS Number : 7226-23-5

  • Molecular Weight : 128.17 g/mol

  • Beilstein Registry Number : 110562

  • EC Number : 230-625-6

  • MDL Number : MFCD00006550

  • PubChem Substance ID : 24855140



Synthesis Analysis

5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile can be synthesized using various methods. One common approach involves the reaction of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with appropriate reagents. Here are some key points about its synthesis:



  • Starting Material : DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)

  • Reagents : Various reagents can be used for the desired functionalization. For example, arylhydrazine hydrochlorides can be employed for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.

  • Reaction Mechanism : The specific mechanism depends on the desired product. In the case of pyrazole synthesis, cyclocondensation reactions are commonly used.

  • Catalysts : Depending on the reaction conditions, catalysts such as n-butyl lithium or other bases may be employed.



Molecular Structure Analysis

The molecular structure of 5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile is as follows:



Chemical Reactions Analysis

This compound serves as a versatile solvent and reagent in various chemical reactions:



  • N-Alkylation of Amines : It can be used as a solvent in the N-alkylation of amines.

  • O-Alkylation of Aldoses : DMPU is employed in the O-alkylation of aldoses.

  • Polymer Synthesis : It participates in the synthesis of poly(aryl ethers).

  • Pyrazole Synthesis : DMPU acts as a urea solvent in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones to yield 1-aryl-3,4,5-substituted pyrazoles.

  • Asymmetric Cyanoamidation : It can be used as an additive in asymmetric cyanoamidation reactions.



Physical And Chemical Properties Analysis


  • Appearance : Liquid

  • Refractive Index (n20/D) : 1.488 (literature value)

  • Boiling Point : 146°C at 44 mmHg (literature value)

  • Density : 1.06 g/mL at 25°C (literature value)


Safety And Hazards


  • Safety Data Sheet : [Link to SDS](https://www.fishersci.com/store/msds?partNumber=AC433560010&productDescription=1%2C3-DIMETHYL-3%2C4%2C5%2C6-TET+1KG&vendorId=VN000


properties

IUPAC Name

5-[(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-13-11-20(2)17-6-4-3-5-14(17)12-21(13)24(22,23)16-8-7-15(9-18)19-10-16/h3-8,10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNWJQVAQWZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2CN1S(=O)(=O)C3=CN=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile

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